molecular formula C23H30N2O5S B11302148 N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B11302148
M. Wt: 446.6 g/mol
InChI Key: LFXBEWGYPVRBQQ-UHFFFAOYSA-N
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Description

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a methoxyphenyl sulfonyl group, and a tetrahydrofuran carboxamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride in the presence of a base.

    Cyclopentyl group addition: The cyclopentyl group can be introduced via a Grignard reaction or a similar organometallic reaction.

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Final coupling: The final step involves coupling the tetrahydrofuran ring with the pyrrole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C23H30N2O5S/c1-15-16(2)25(17-7-4-5-8-17)22(24-23(26)20-9-6-14-30-20)21(15)31(27,28)19-12-10-18(29-3)11-13-19/h10-13,17,20H,4-9,14H2,1-3H3,(H,24,26)

InChI Key

LFXBEWGYPVRBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CCCO3)C4CCCC4)C

Origin of Product

United States

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